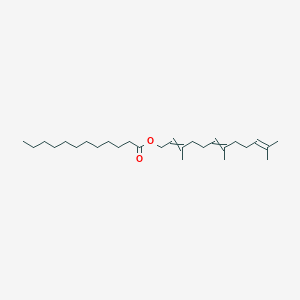
3,7,11-Trimethyldodeca-2,6,10-trien-1-YL dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . It is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 3,7,11-Trimethyldodeca-2,6,10-trien-1-YL dodecanoate can be achieved through several methods. One common synthetic route involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts to form the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
3,7,11-Trimethyldodeca-2,6,10-trien-1-YL dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction
Properties
CAS No. |
827029-48-1 |
|---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl dodecanoate |
InChI |
InChI=1S/C27H48O2/c1-6-7-8-9-10-11-12-13-14-21-27(28)29-23-22-26(5)20-16-19-25(4)18-15-17-24(2)3/h17,19,22H,6-16,18,20-21,23H2,1-5H3 |
InChI Key |
APTQJZOTWYEACL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















